2-(Cyclopentyloxy)pyridin-3-OL
Description
2-(Cyclopentyloxy)pyridin-3-OL is a pyridine derivative featuring a cyclopentyl ether substituent at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. Pyridine derivatives with alkoxy or hydroxyl groups are often studied for their solubility, reactivity, and biological activity, influenced by electronic and steric effects of substituents .
Properties
IUPAC Name |
2-cyclopentyloxypyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9-6-3-7-11-10(9)13-8-4-1-2-5-8/h3,6-8,12H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWPKQBBKBRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)pyridin-3-OL typically involves the reaction of 3-hydroxypyridine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentyloxy)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a cyclopentyl-substituted pyridine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of 2-(Cyclopentyloxy)pyridin-3-one.
Reduction: Formation of 2-(Cyclopentyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Cyclopentyloxy)pyridin-3-OL is utilized in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and commercial differences between 2-(Cyclopentyloxy)pyridin-3-OL and related compounds:
Key Observations:
Substituent Position and Electronic Effects: The position of the cyclopentyloxy group (e.g., 2- vs. 6-position) significantly alters steric hindrance and electronic distribution. For instance, 6-substituted analogs like 6-(Cyclopentylmethoxy)pyridin-3-ol may exhibit reduced ring strain compared to 2-substituted derivatives .
Functional Group Variations: The trimethylsilyl-ethynyl group in 2-((Trimethylsilyl)ethynyl)pyridin-3-ol introduces hydrophobicity, which could impact membrane permeability in biological systems . Amino groups (e.g., in 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol) may facilitate hydrogen bonding, enhancing interactions with biological targets like enzymes .
Commercial Accessibility :
- Compounds with fluorine or methyl groups (e.g., 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid) are more widely available (3 suppliers), suggesting easier synthesis or broader industrial applications .
Biological Activity
2-(Cyclopentyloxy)pyridin-3-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : The pyridine ring can be synthesized via nucleophilic substitution reactions.
- Introduction of the Cyclopentyl Group : This is achieved through the reaction of cyclopentanol with pyridine derivatives under acidic conditions.
- Hydroxylation : The hydroxyl group is introduced at the 3-position through selective oxidation methods.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyclopentyl group enhances binding affinity, while the hydroxyl group facilitates hydrogen bonding, influencing the compound’s pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 25 | |
| Klebsiella pneumoniae | 24 | |
| Pseudomonas aeruginosa | 23 |
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using various cell lines, including HeLa cells. The compound demonstrated low toxicity at concentrations up to 200 µM, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
- Study on Antibacterial Activity : A study investigated the antibacterial effects of several pyridine derivatives, including this compound, against resistant bacterial strains. The compound showed promising results, particularly against antibiotic-resistant E. coli strains .
- Cytotoxicity in Cancer Cell Lines : In another study, the compound was tested on cancer cell lines where it exhibited selective cytotoxicity without affecting normal cells, indicating its potential as an anticancer agent .
Comparison with Related Compounds
When compared to similar compounds such as 2-(Cyclohexylamino)pyrimidin-5-OL and others, this compound stands out due to its unique structural properties that enhance its biological activity.
| Compound | Antimicrobial Activity | Cytotoxicity Level |
|---|---|---|
| This compound | High | Low |
| 2-(Cyclohexylamino)pyrimidin-5-OL | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
